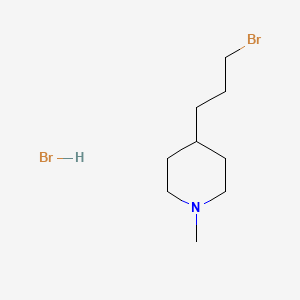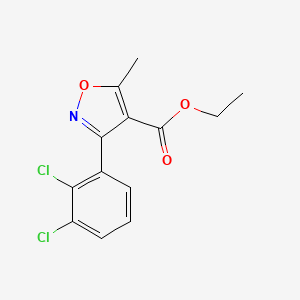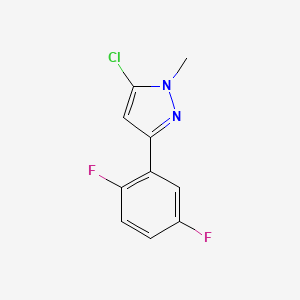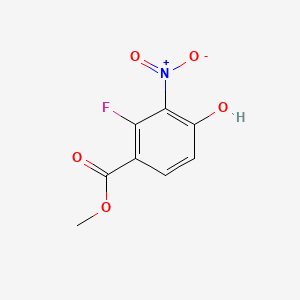
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide is an organic compound that belongs to the class of piperidine derivatives. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science. The compound is characterized by the presence of a bromopropyl group attached to a piperidine ring, which is further methylated. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide typically involves the reaction of 1-methylpiperidine with 3-bromopropyl bromide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactions. The process begins with the preparation of 1-methylpiperidine, which is then reacted with 3-bromopropyl bromide in a solvent such as toluene. The reaction is conducted at elevated temperatures, and the product is purified using techniques such as distillation and crystallization to obtain a high-purity compound.
化学反应分析
Types of Reactions
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds and reduced derivatives.
科学研究应用
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide involves its interaction with specific molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of drugs and other bioactive compounds, where the compound acts as a reactive intermediate that modifies biological targets.
相似化合物的比较
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide can be compared with other similar compounds such as:
3-Bromopropylamine Hydrobromide: Similar in structure but lacks the piperidine ring, making it less versatile in certain synthetic applications.
4-(3-Bromopropyl)morpholine Hydrobromide: Contains a morpholine ring instead of a piperidine ring, which imparts different chemical properties and reactivity.
4-(3-Bromopropyl)pyridine Hydrobromide: Contains a pyridine ring, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the bromopropyl group with the stability and versatility of the piperidine ring.
属性
分子式 |
C9H19Br2N |
|---|---|
分子量 |
301.06 g/mol |
IUPAC 名称 |
4-(3-bromopropyl)-1-methylpiperidine;hydrobromide |
InChI |
InChI=1S/C9H18BrN.BrH/c1-11-7-4-9(5-8-11)3-2-6-10;/h9H,2-8H2,1H3;1H |
InChI 键 |
UCKKWNLDIRUQRH-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)CCCBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,7'-Dichloro-2,2'-bithieno[3,2-b]pyridine](/img/structure/B13694856.png)



![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)








